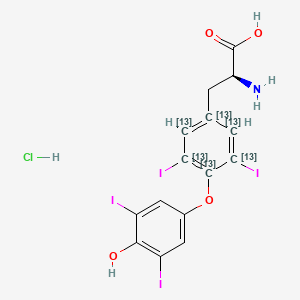

Thyroxine hydrochloride-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C15H12ClI4NO4 |

|---|---|

Molecular Weight |

819.29 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1/i1+1,2+1,6+1,10+1,11+1,14+1; |

InChI Key |

ZQKNYJRYGNGYOT-QTCHCIHISA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I.Cl |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of ¹³C₆ Labeled L-Thyroxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C₆ labeled L-thyroxine, a critical internal standard and tracer for pharmacokinetic and metabolic studies of thyroid hormones. The methodologies detailed herein are compiled from various scientific sources to offer a robust framework for its preparation in a laboratory setting.

Introduction

L-thyroxine (T4), a principal hormone secreted by the thyroid gland, plays a pivotal role in regulating metabolism, growth, and development. The use of isotopically labeled L-thyroxine, particularly with stable isotopes like Carbon-13 (¹³C), is indispensable for sensitive and accurate quantification in biological matrices using mass spectrometry-based methods. ¹³C₆ L-thyroxine, where six carbon atoms in the phenolic ring are replaced with ¹³C, serves as an ideal internal standard in clinical and research applications due to its chemical identity with the endogenous hormone and its distinct mass, allowing for precise differentiation.

This guide outlines a multi-step synthetic strategy commencing with a ¹³C₆-labeled precursor, followed by the formation of the characteristic diphenyl ether linkage, iodination, and concluding with purification to achieve high isotopic and chemical purity.

Synthetic Strategy Overview

The synthesis of ¹³C₆ L-thyroxine is a multi-step process that can be broadly divided into four key stages:

-

Preparation of the ¹³C₆-labeled Aryl Boronic Acid: Synthesis of a key building block, ¹³C₆-4-methoxyphenylboronic acid, from commercially available ¹³C₆-bromobenzene.

-

Formation of the Diphenyl Ether Core via Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction between the ¹³C₆-labeled aryl boronic acid and a protected diiodo-L-tyrosine derivative.

-

Iodination of the Thyronine Core: Introduction of two additional iodine atoms to form the tetraiodo-L-thyronine structure.

-

Deprotection and Purification: Removal of protecting groups and subsequent purification of the final ¹³C₆ L-thyroxine product.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Synthesis of ¹³C₆-4-methoxyphenylboronic acid

This initial stage involves the conversion of commercially available ¹³C₆-bromobenzene to the corresponding boronic acid, a crucial partner for the subsequent coupling reaction.

Protocol:

-

Anisole Formation: To a solution of ¹³C₆-bromobenzene in anhydrous DMF, add sodium methoxide and a catalytic amount of copper(I) bromide. Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by GC-MS.

-

Borylation: After completion, cool the reaction mixture and perform a lithium-halogen exchange using n-butyllithium at low temperature (e.g., -78 °C) in anhydrous THF. Quench the resulting aryllithium species with triisopropyl borate.

-

Hydrolysis: Acidify the reaction mixture with aqueous HCl to hydrolyze the borate ester to the desired ¹³C₆-4-methoxyphenylboronic acid.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Chan-Lam Coupling for Diphenyl Ether Formation

The key C-O bond forming step is achieved through a copper-catalyzed Chan-Lam coupling reaction.

Protocol:

-

Reactant Preparation: In a reaction vessel, combine N-Boc-3,5-diiodo-L-tyrosine methyl ester, ¹³C₆-4-methoxyphenylboronic acid, and a copper(II) acetate catalyst in a suitable solvent such as dichloromethane (DCM).

-

Base and Ligand Addition: Add a base, such as pyridine or triethylamine, to the mixture. The base acts as both a ligand for the copper catalyst and a proton scavenger.

-

Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere. The reaction is typically monitored by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove the catalyst and other water-soluble byproducts. Dry the organic layer and concentrate to obtain the crude protected ¹³C₆-thyronine derivative.

Iodination of the Thyronine Core

The final two iodine atoms are introduced onto the newly incorporated ¹³C₆-phenyl ring.

Protocol:

-

Dissolution: Dissolve the protected ¹³C₆-thyronine derivative in a suitable solvent mixture, such as DCM and methanol.

-

Iodinating Agent: Add a solution of iodine monochloride (ICl) in the presence of a mild base (e.g., butylamine) at 0 °C.

-

Reaction and Quenching: Stir the reaction for a short period, monitoring by TLC. Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry, and concentrate. The crude product can be purified by flash column chromatography.

Deprotection

The final synthetic step involves the removal of the N-Boc and methyl ester protecting groups to yield the final product.

Protocol:

-

Ester Hydrolysis: Treat the protected ¹³C₆ L-thyroxine with a base such as lithium hydroxide (LiOH) in a mixture of THF and water to saponify the methyl ester.

-

Acidification: After the reaction is complete, carefully acidify the mixture to protonate the carboxylic acid.

-

Boc Deprotection: Remove the N-Boc group by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in dioxane.

-

Isolation: After deprotection, the crude ¹³C₆ L-thyroxine can be isolated by precipitation or evaporation of the solvent.

Purification of ¹³C₆ L-Thyroxine

High purity of the final product is crucial for its intended use as an internal standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol:

-

Sample Preparation: Dissolve the crude ¹³C₆ L-thyroxine in a suitable solvent, such as a mixture of methanol and a dilute basic solution (e.g., 0.01 M NaOH), and filter through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is effective.

-

Detection: Monitor the elution at a wavelength of 225 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the main peak of ¹³C₆ L-thyroxine.

-

Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of ¹³C₆ L-thyroxine based on literature precedents.

Table 1: Synthetic Step Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Anisole Formation | ¹³C₆-bromobenzene | ¹³C₆-anisole | ~90 |

| 2 | Borylation & Hydrolysis | ¹³C₆-anisole | ¹³C₆-4-methoxyphenylboronic acid | ~85 |

| 3 | Chan-Lam Coupling | Protected diiodo-L-tyrosine | Protected ¹³C₆-thyronine | 50-70 |

| 4 | Iodination | Protected ¹³C₆-thyronine | Protected ¹³C₆ L-thyroxine | ~40 |

| 5 | Deprotection | Protected ¹³C₆ L-thyroxine | Crude ¹³C₆ L-thyroxine | >90 |

Table 2: Purification and Final Product Specifications

| Parameter | Method | Specification |

| Chemical Purity | HPLC | >98% |

| Isotopic Enrichment | Mass Spectrometry | >99% ¹³C |

| Recovery from Purification | - | >80% |

Visualization of Thyroid Hormone Signaling Pathway

L-thyroxine (T4) is a prohormone that is converted to the more active triiodothyronine (T3), which then binds to thyroid hormone receptors (TRs) to regulate gene expression. The following diagram illustrates this key signaling pathway.

Conclusion

The synthesis and purification of ¹³C₆ labeled L-thyroxine is a challenging but essential process for advancing research in thyroid hormone physiology and pathophysiology. The methodologies outlined in this guide provide a robust framework for its production, emphasizing key reactions such as the Chan-Lam coupling and providing a clear path to obtaining a high-purity product suitable for demanding analytical applications. Careful execution of each step and rigorous purification are paramount to achieving the desired quality of this invaluable research tool.

An In-depth Technical Guide to the Mechanism of Action of Thyroxine and Its Labeled Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormones, primarily thyroxine (T4) and its more potent metabolite triiodothyronine (T3), are critical regulators of metabolism, growth, and development. Their mechanism of action is multifaceted, involving a complex interplay of transport, metabolism, and receptor-mediated signaling through both genomic and non-genomic pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning thyroid hormone action. It details the cellular uptake and metabolic activation of thyroxine, elucidates the canonical genomic signaling pathway involving nuclear thyroid hormone receptors (TRs), and explores the rapid non-genomic effects initiated at the cell membrane and in the cytoplasm. Furthermore, this document discusses the role of labeled and modified thyroxine analogues as indispensable tools for delineating these pathways. Quantitative data on the binding affinities of thyroxine and its analogues are presented for comparative analysis, and detailed protocols for key experimental assays are provided to facilitate further research in this field.

Cellular Uptake and Metabolic Activation of Thyroxine

Contrary to earlier beliefs that the lipophilic thyroxine molecule could freely diffuse across cell membranes, it is now established that its entry into target cells is a carrier-mediated process.[1][2] This transport is facilitated by a suite of specific, energy-dependent iodothyronine transporters, which ensure that intracellular hormone levels can be regulated independently of plasma concentrations.[3] Among the most crucial transporters is the Monocarboxylate Transporter 8 (MCT8), essential for thyroid hormone transport in the brain.[4][5]

Once inside the cell, thyroxine (T4), which is largely considered a prohormone, is converted to the biologically active form, triiodothyronine (T3).[3][6] This activation is catalyzed by a family of selenium-containing enzymes called deiodinases.

-

Type 1 Deiodinase (D1): Found primarily in the liver and kidney, D1 contributes to circulating T3 levels.

-

Type 2 Deiodinase (D2): Located in tissues like the brain, pituitary, and skeletal muscle, D2 is the primary source of intracellular T3 for local action.[6]

-

Type 3 Deiodinase (D3): This is an inactivating enzyme, converting T4 to reverse T3 (rT3) and T3 to T2, thereby terminating hormone action.[6]

The tightly regulated expression and activity of these transporters and deiodinases provide a critical layer of tissue-specific control over thyroid hormone signaling.

The Genomic Mechanism of Action

The classical, or genomic, actions of thyroid hormone are mediated by nuclear thyroid hormone receptors (TRs), which function as ligand-activated transcription factors.[7][8] These effects are generally slower in onset and involve the modulation of gene expression.

Thyroid Hormone Receptors (TRs)

TRs are members of the nuclear receptor superfamily.[9] In mammals, they are encoded by two genes, THRA and THRB, which give rise to several isoforms, with TRα1 and TRβ1 being the most prevalent and widely expressed.[10][11] Like other nuclear receptors, TRs possess distinct functional domains:

-

A/B Domain (N-terminal): Contains a ligand-independent activation function (AF-1).

-

DNA-Binding Domain (DBD): A highly conserved region with two zinc fingers that recognizes and binds to specific DNA sequences.[9]

-

Hinge Region: A flexible domain connecting the DBD and LBD.

-

Ligand-Binding Domain (LBD): A C-terminal domain responsible for hormone binding, dimerization, and interaction with coregulatory proteins.[7][11]

Transcriptional Regulation

TRs regulate gene transcription by binding to specific DNA sequences known as Thyroid Hormone Response Elements (TREs), typically located in the promoter regions of target genes.[9] TRs preferentially bind to TREs as heterodimers with the Retinoid X Receptor (RXR).[9][11] The transcriptional outcome of this binding is dictated by the presence or absence of the T3 ligand:

-

In the absence of T3 (Unliganded State): The TR-RXR heterodimer binds to the TRE and recruits a complex of corepressor proteins, such as Nuclear Receptor Corepressor 1 (N-CoR) and SMRT. These corepressors are associated with Histone Deacetylases (HDACs), which maintain a condensed, transcriptionally silent chromatin state.[7][12]

-

In the presence of T3 (Liganded State): The binding of T3 to the LBD of the TR induces a significant conformational change. This new conformation triggers the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex.[13] Coactivator proteins, such as those in the p160 family (e.g., SRC-1) and CBP/p300, possess Histone Acetyltransferase (HAT) activity. HATs acetylate histone tails, leading to chromatin decondensation and creating a permissive environment for the initiation of transcription by RNA Polymerase II.[8]

Non-Genomic Mechanisms of Action

In addition to genomic regulation, thyroid hormones can elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are initiated by hormone binding to receptors located at the plasma membrane, in the cytoplasm, or associated with mitochondria.[13][14]

Plasma Membrane-Initiated Signaling

A key mediator of non-genomic signaling is the plasma membrane integrin αvβ3.[15][16] This receptor has distinct binding sites for T4 and T3, which are located near the Arg-Gly-Asp (RGD) recognition site that normally binds extracellular matrix proteins.[17] Hormone binding to integrin αvβ3 can trigger several downstream signaling cascades:

-

T4-Mediated Pathway: The primary binding site for T4 on integrin αvβ3 activates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway. This can lead to cellular proliferation and angiogenesis.[13][16]

-

T3-Mediated Pathway: T3 can bind to a separate site on the integrin, leading to the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation and activation of Akt (Protein Kinase B).[16][18] This pathway is involved in cell survival and other metabolic effects.

Cytoplasmic and Mitochondrial Actions

Thyroid hormones can also interact with cytoplasmic proteins, including truncated isoforms of TRs, to modulate cellular processes like cytoskeletal organization.[14] In mitochondria, T3 can bind to truncated TRα isoforms (p43) to regulate mitochondrial gene expression and can also directly influence mitochondrial respiration and thermogenesis.[13]

Thyroxine Analogues in Research

Labeled and structurally modified analogues of thyroxine are pivotal research tools. They serve two primary purposes:

-

Tracers for Assays: Isotopically labeled analogues, most commonly with iodine-125 (125I), are used as tracers in competitive binding assays to quantify hormone-receptor interactions with high sensitivity.[11] Fluorescently labeled analogues are also employed, particularly in high-throughput screening formats using techniques like fluorescence polarization.[14][19]

-

Probes for Structure-Activity Relationships (SAR): The synthesis of analogues with modifications to the diphenyl ether core, the alanine side chain, or the iodine substituents allows for the systematic study of the structural requirements for binding and activation of TRs.[20] This has been instrumental in designing thyromimetics—analogues with desirable therapeutic properties, such as receptor isoform selectivity. For example, several analogues have been developed that selectively bind to TRβ, which is highly expressed in the liver, with the goal of achieving beneficial metabolic effects (e.g., cholesterol lowering) while minimizing TRα-mediated cardiac side effects.[2][18]

Quantitative Data: Binding Affinities and Potencies

The interaction of thyroxine and its analogues with TRs is quantified by their binding affinity (e.g., Kd, Ki) and functional potency (e.g., EC50, IC50). The following table summarizes key quantitative data for selected compounds.

| Compound | Receptor/Protein | Assay Type | Value (Unit) | Reference |

| L-Triiodothyronine (T3) | Rat Liver Nuclear Receptors | Filter Binding Assay | Kd: 0.138 (nM) | [11] |

| L-Triiodothyronine (T3) | Human TRβ | Transactivation (agonist) | EC50: 0.21 (µM) | [12] |

| L-Thyroxine (T4) | Human TRβ | Binding Affinity | ~20-30 fold lower than T3 | |

| L-Thyroxine (T4) | Human TRα | Transactivation (agonist) | EC50: 3.74 (µM) | [12] |

| Triac (T3 Acetic Acid) | Mouse Pituitary TR | Receptor Binding | Equal potency to T3 | [7] |

| D-Triiodothyronine (D-T3) | Mouse Pituitary TR | Receptor Binding | 1/5 to 1/6 potency of L-T3 | [7] |

| Sobetirome (GC-1) | Human TRβ vs TRα | Binding Affinity | ~10-fold selective for TRβ | [12] |

| Eprotirome (KB-2115) | Human TRβ vs TRα | Binding Affinity | Modestly higher for TRβ | [12] |

| Resmetirom (MGL-3196) | Human TRβ | Transactivation (agonist) | EC50: 0.21 (µM) | [12] |

| Resmetirom (MGL-3196) | Human TRα | Transactivation (agonist) | EC50: 3.74 (µM) | [12] |

Experimental Protocols

Protocol 1: Competitive Nuclear Receptor Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., 125I-T3) and the filter binding method to determine the affinity of test compounds for nuclear TRs.

Methodology:

-

Preparation of Nuclear Extract: Isolate nuclei from a TR-expressing source (e.g., rat liver or transfected cells) via differential centrifugation. Extract nuclear proteins containing TRs using a high-salt buffer (e.g., 0.4 M NaCl).

-

Competitive Binding Incubation:

-

In a series of tubes, add a constant amount of nuclear extract.

-

Add a constant, subsaturating concentration of 125I-T3.

-

Add increasing concentrations of an unlabeled competitor (either unlabeled T3 for standard curve generation or a test analogue).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a nitrocellulose membrane under vacuum. The receptor-ligand complex is retained by the filter, while the free ligand passes through.

-

Wash the filter with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of bound 125I-T3 against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the bound radioligand).

-

The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Protocol 2: Cell-Based Reporter Gene Transactivation Assay

This protocol details a method to measure the functional agonist or antagonist activity of test compounds on a specific TR isoform using a luciferase reporter system.

Methodology:

-

Cell Culture and Plating:

-

Use a mammalian cell line (e.g., HEK293, GH3) that has been stably or transiently co-transfected with two plasmids:

-

An expression vector for the human TR isoform of interest (e.g., TRα or TRβ).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple TREs.

-

-

Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (and a reference agonist like T3) in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

For antagonist screening, co-incubate the test compounds with a fixed, sub-maximal concentration of T3.

-

Incubate the plate for a sufficient duration (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

-

Cell Lysis and Luciferase Assay:

-

Aspirate the medium and wash the cells with PBS.

-

Add a cell lysis buffer to each well to release the cellular contents, including the expressed luciferase enzyme.

-

Transfer the cell lysate to an opaque assay plate.

-

-

Signal Detection:

-

Add a luciferase detection reagent containing the substrate (e.g., luciferin) to the lysate.

-

Immediately measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to a control (e.g., vehicle-treated cells).

-

For agonist activity, plot the normalized signal against the log concentration of the compound to determine the EC50 (concentration for 50% maximal activation) and efficacy.

-

For antagonist activity, plot the signal against the log concentration of the compound to determine the IC50.

-

Conclusion

The mechanism of action of thyroxine is a sophisticated process involving regulated cellular entry, metabolic activation, and a dual system of genomic and non-genomic signaling. The genomic pathway, mediated by nuclear TRs, provides for long-term regulation of gene networks, while non-genomic pathways, initiated at the cell membrane, allow for rapid cellular responses. The development and characterization of labeled and modified thyroxine analogues have been fundamental to dissecting these complex mechanisms. These compounds continue to serve as critical tools for basic research and are the foundation for developing novel thyromimetic drugs with improved therapeutic profiles for a range of metabolic and developmental disorders. A thorough understanding of these intricate signaling networks is essential for professionals engaged in endocrine research and the development of next-generation therapeutics targeting the thyroid hormone system.

References

- 1. researchgate.net [researchgate.net]

- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uwyo.edu [uwyo.edu]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Receptor affinity and biological potency of thyroid hormones in thyrotropic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 8. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid hormone receptor beta-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thyroid Hormone Analogues: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thyroid hormone analogues: where do we stand in 2013? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 20. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Role of Thyroxine Hydrochloride-¹³C₆ in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thyroxine hydrochloride-¹³C₆ (L-Thyroxine-¹³C₆), a stable isotope-labeled analog of the thyroid hormone T4, in the investigation of metabolic pathways. This document details its utility as a tracer in pharmacokinetic studies, its role as an internal standard for precise quantification, and the experimental methodologies employed in its use.

Introduction to Thyroxine Hydrochloride-¹³C₆

Thyroxine hydrochloride-¹³C₆ is a non-radioactive, isotopically labeled form of L-thyroxine where six carbon atoms on the tyrosine ring are substituted with the heavy isotope ¹³C. This labeling provides a distinct mass signature, allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry. This key feature makes it an invaluable tool for researchers studying the dynamics of thyroid hormone metabolism without the need for radioactive tracers.[1][2][3]

Key Properties and Advantages:

-

Non-Radioactive: Safer to handle and suitable for studies in human subjects.

-

Chemically Identical: Behaves identically to endogenous thyroxine in biological systems.[4]

-

Distinct Mass Signature: Enables precise quantification and tracing using mass spectrometry.[5][6]

-

High Analytical Sensitivity: Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the detection of very low concentrations of ¹³C₆-T4 and its metabolites.[7][8]

Applications in Metabolic Pathway Studies

The primary application of Thyroxine hydrochloride-¹³C₆ is as a tracer to elucidate the pharmacokinetics and metabolism of thyroxine.[1][2] By introducing a known amount of the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) over time.

Pharmacokinetic Studies

Stable isotope-labeled L-thyroxine (¹³C-LT4) has been instrumental in conducting pharmacokinetic (PK) studies in both human and animal models.[4][7][9] These studies provide critical insights into how factors like age, sex, and weight influence the metabolism of levothyroxine, the synthetic version of T4.[4][7][10]

Elucidating Metabolic Pathways

Thyroxine undergoes several metabolic transformations in the body. The major pathway is sequential deiodination, converting T4 into the more biologically active triiodothyronine (T3) or the inactive reverse T3 (rT3).[11][12] Other pathways include conjugation (glucuronidation and sulfation) in the liver.[11] Using ¹³C₆-T4, researchers can trace the appearance of labeled metabolites, providing a dynamic view of these pathways.

The metabolic fate of thyroxine can be visualized as follows:

Internal Standard for Quantification

Due to its chemical similarity and distinct mass, Thyroxine hydrochloride-¹³C₆ is widely used as an internal standard in analytical methods for the quantification of endogenous thyroxine.[1][2][8] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocols

The use of Thyroxine hydrochloride-¹³C₆ in metabolic studies typically involves in vivo administration followed by the collection of biological samples and subsequent analysis by mass spectrometry.

In Vivo Study Design

A common experimental workflow for a pharmacokinetic study using ¹³C₆-T4 is as follows:

Sample Preparation and Analysis by LC-MS/MS

A detailed protocol for the quantification of ¹³C₆-LT4 in human plasma is described below, based on methodologies from published studies.[4][7][10]

Materials:

-

Human plasma samples

-

Thyroxine hydrochloride-¹³C₆ (as the analyte)

-

¹³C₉-Thyroxine or other suitable labeled analog (as the internal standard)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Collection: Collect blood samples in appropriate anticoagulant tubes at specified time points after administration of ¹³C₆-T4. Centrifuge to obtain plasma and store at -80°C until analysis.[4][7]

-

Internal Standard Spiking: Thaw plasma samples and spike with a known concentration of the internal standard (e.g., ¹³C₉-T4).[5][6]

-

Protein Precipitation: Add a protein precipitating agent, such as ice-cold acetonitrile or methanol, to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.[13]

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the supernatant from the protein precipitation step onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent mixture.[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of water and methanol or acetonitrile with a small percentage of formic acid to aid ionization.[14][15]

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for ¹³C₆-T4 and the internal standard.[5][6]

-

Quantitative Data Presentation

Pharmacokinetic studies using ¹³C₆-LT4 have yielded valuable quantitative data on the disposition of levothyroxine in humans. The following table summarizes key pharmacokinetic parameters from a study conducted in adult hypothyroid patients.[4][7][10]

| Pharmacokinetic Parameter | Median Value | Range |

| Oral Clearance (CL/F) | 0.712 L/h | - |

| Apparent Volume of Distribution (Vd/F) | 164.9 L | 34 - 587.5 L |

| Time to Peak Concentration (Tmax) | 4 h | 1.5 - 24 h |

| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | 2 - 20 ng/L/µg |

| Half-life (t½) | 172.2 h | 51.4 - 310.8 h |

| Dose-Normalized AUC₀₋₁₂₀ | 0.931 ng·h/mL/µg | 0.288 - 2.84 ng·h/mL/µg |

Data adapted from a study involving 41 adult patients treated with levothyroxine for hypothyroidism.[4][7][10]

Conclusion

Thyroxine hydrochloride-¹³C₆ is a powerful and versatile tool in the field of metabolic research. Its use as a stable isotope tracer enables detailed and safe investigation of thyroxine pharmacokinetics and metabolism in vivo. Furthermore, its application as an internal standard ensures the accuracy and reliability of quantitative analytical methods. The methodologies and data presented in this guide highlight the significant contributions of ¹³C₆-T4 to our understanding of thyroid hormone physiology and its clinical management. The continued application of this and other stable isotope-labeled compounds will undoubtedly further advance the fields of endocrinology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of endogenous and 13C-labelled thyroid hormones in plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable isotope-dilution liquid chromatography/tandem mass spectrometry method for determination of thyroxine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Biosynthesis of Thyroxine: A Technical Guide Utilizing Labeled Precursors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biosynthesis of thyroxine (T4), with a detailed focus on the application of labeled precursors to elucidate the synthetic pathway. This document is intended to serve as a core resource for professionals engaged in endocrine research and the development of therapeutics for thyroid-related disorders.

The Cellular and Molecular Machinery of Thyroxine Synthesis

The synthesis of thyroxine, a cornerstone of metabolic regulation, is a sophisticated process occurring within the thyroid gland's follicular cells and the adjacent colloid-filled lumen. This intricate biochemical cascade is principally orchestrated by the pituitary-derived thyroid-stimulating hormone (TSH).

The biosynthetic pathway initiates with the active transport of iodide from the circulation into the thyroid follicular cells, a process mediated by the sodium-iodide symporter (NIS) located on the basolateral membrane of these cells.[1][2][3][4][5] Concurrently, the follicular cells synthesize thyroglobulin (Tg) , a large glycoprotein that serves as the protein scaffold for hormone synthesis.[6][7][8] Thyroglobulin is secreted into the follicular lumen.

Subsequently, iodide is transported across the apical membrane into the colloid by the pendrin transporter.[9][10][11][12][13] Within the colloid, the enzyme thyroid peroxidase (TPO) , in the presence of hydrogen peroxide, catalyzes the oxidation of iodide and its covalent attachment to tyrosine residues on thyroglobulin, a process known as organification.[14][15][16][17][18] This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then facilitates the coupling of these iodinated tyrosines. The coupling of two DIT molecules yields thyroxine (T4), while the coupling of one MIT and one DIT molecule produces triiodothyronine (T3).[6][15]

The newly synthesized hormones remain part of the thyroglobulin molecule and are stored in the colloid. Upon TSH stimulation, the iodinated thyroglobulin is endocytosed back into the follicular cell, where it fuses with lysosomes. Lysosomal proteases then hydrolyze the thyroglobulin, releasing T4 and T3 into the cytoplasm, from where they are secreted into the bloodstream.

Signaling Pathways and Experimental Workflows

The regulation of thyroxine synthesis is a classic example of endocrine feedback control, primarily governed by the hypothalamic-pituitary-thyroid axis. The workflow for studying this pathway often involves pulse-chase experiments to trace the fate of labeled precursors.

Caption: TSH signaling pathway regulating thyroxine synthesis.

Caption: Experimental workflow for a pulse-chase analysis.[19][20][21][22]

Quantitative Data from Labeled Precursor Studies

The use of radioisotopes, particularly of iodine (¹²³I, ¹²⁵I, ¹³¹I), has been pivotal in quantifying the dynamics of thyroxine biosynthesis.[23][24][25][26][27]

| Parameter | Labeled Precursor | Typical Value/Range | Method of Detection |

| Thyroid Iodide Uptake | ¹²³I or ¹³¹I | 10-35% of administered dose at 24 hours | Gamma counter, Scintigraphy |

| Iodide Efflux Half-time | ¹²⁵I | 2-5 hours | Gamma counter measurement of remaining cellular radioactivity over time |

| Thyroglobulin Iodination Rate | ¹³¹I | Varies with iodine availability and TSH stimulation | HPLC analysis of hydrolyzed thyroglobulin, Autoradiography of SDS-PAGE gels |

| T4/T3 Ratio in Thyroglobulin | ¹³¹I | ~10:1 to 20:1 | HPLC analysis of hydrolyzed thyroglobulin |

Detailed Experimental Protocols

Protocol for In Vitro Iodide Uptake Assay

Objective: To quantify the activity of the sodium-iodide symporter (NIS) in cultured thyroid cells.

Materials:

-

Thyroid cell line (e.g., FRTL-5) cultured in 24-well plates

-

Hanks' Balanced Salt Solution (HBSS)

-

Carrier-free Na¹²⁵I

-

Potassium perchlorate (KClO₄)

-

NaOH solution (0.1 M)

-

Bicinchoninic acid (BCA) protein assay kit

-

Gamma counter

Procedure:

-

Culture FRTL-5 cells to near confluency.

-

Wash cells twice with 1 mL of pre-warmed HBSS.

-

Prepare the uptake buffer: HBSS containing 10 µM NaI and 0.1 µCi/mL Na¹²⁵I.

-

For inhibition control wells, add KClO₄ to the uptake buffer to a final concentration of 100 µM.

-

Remove the final wash and add 500 µL of the appropriate uptake buffer to each well.

-

Incubate at 37°C for 40 minutes.

-

Terminate the uptake by aspirating the buffer and rapidly washing the cells three times with 1 mL of ice-cold HBSS.

-

Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 20 minutes at room temperature.

-

Transfer the lysate to tubes for gamma counting.

-

Determine the protein concentration in each well using the BCA protein assay.

-

Calculate the specific iodide uptake as the difference between total and KClO₄-inhibited uptake, and normalize to the protein content.

Protocol for Pulse-Chase Labeling and Analysis of Thyroglobulin Iodination

Objective: To trace the incorporation of radioactive iodide into thyroglobulin and the subsequent formation of T4 and T3.

Materials:

-

Thyroid tissue slices or cultured cells

-

Krebs-Ringer-HEPES (KRH) buffer

-

Carrier-free Na¹³¹I

-

Lysis buffer (RIPA buffer with protease inhibitors)

-

SDS-PAGE equipment

-

Phosphor screen and imager

-

High-performance liquid chromatography (HPLC) system with a radiodetector

Procedure:

-

Pulse: Incubate thyroid cells/tissue in KRH buffer containing Na¹³¹I (10 µCi/mL) for 30 minutes.

-

Chase: Remove the pulse medium, wash the cells/tissue twice with KRH buffer, and then incubate in KRH buffer containing an excess of non-radioactive NaI (1 mM) for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

Harvesting: At each time point, wash the cells/tissue with ice-cold PBS and lyse with RIPA buffer.

-

Analysis of Thyroglobulin:

-

SDS-PAGE: Separate a portion of the lysate by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the intensity of the radiolabeled thyroglobulin band (~330 kDa).

-

-

Analysis of Iodoamino Acids:

-

Hydrolysis: Subject the remaining lysate to enzymatic hydrolysis (e.g., with pronase and leucine aminopeptidase) to release iodoamino acids from thyroglobulin.

-

HPLC: Analyze the hydrolyzed samples by reverse-phase HPLC with a radiodetector to quantify the amounts of radiolabeled MIT, DIT, T3, and T4.

-

This comprehensive guide provides a foundational understanding of thyroxine biosynthesis and the experimental approaches to its study. The detailed protocols and quantitative data serve as a practical resource for researchers aiming to investigate this vital physiological process and develop novel therapeutic interventions for thyroid disorders.

References

- 1. Structural insights into the mechanism of the sodium/iodide symporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium/iodide cotransporter - Wikipedia [en.wikipedia.org]

- 3. The Biology of the Sodium Iodide Symporter and its Potential for Targeted Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The role of thyroglobulin in thyroid hormonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thyroglobulin - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. arrangoizmd.com [arrangoizmd.com]

- 10. TSH Regulates Pendrin Membrane Abundance and Enhances Iodide Efflux in Thyroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Minireview: The sodium-iodide symporter NIS and pendrin in iodide homeostasis of the thyroid. | Semantic Scholar [semanticscholar.org]

- 12. Pendrin - Wikipedia [en.wikipedia.org]

- 13. Iodide excess regulates its own efflux: a possible involvement of pendrin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Thyroid peroxidase: Significance and symbolism [wisdomlib.org]

- 17. TPO gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. conductscience.com [conductscience.com]

- 20. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 21. Pulse-chase analysis for studying protein synthesis and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pulse-chase analysis [en.wikipedia-on-ipfs.org]

- 23. pubs.rsna.org [pubs.rsna.org]

- 24. Radioactive iodine therapy: 9 things to know | MD Anderson Cancer Center [mdanderson.org]

- 25. Radioactive Iodine (Radioiodine) Therapy for Thyroid Cancer | American Cancer Society [cancer.org]

- 26. Radioactive Iodine | American Thyroid Association [thyroid.org]

- 27. Radioiodine I-131 For The Therapy Of Graves’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thyroxine (T4) Analysis using a ¹³C₆ Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of thyroxine (T4) in biological matrices, specifically utilizing a ¹³C₆-labeled internal standard for enhanced accuracy and precision. The following sections detail various sample preparation techniques, present comparative quantitative data, and offer step-by-step experimental protocols.

Introduction

Accurate measurement of thyroxine is crucial in both clinical diagnostics and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Thyroxine, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.[1][2] This document outlines three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing the necessary protocols to achieve reliable and reproducible results.

Comparative Quantitative Data

The choice of sample preparation technique can significantly impact analytical performance. The following table summarizes key quantitative parameters for the described methods, allowing for an informed selection based on the specific requirements of the study, such as required sensitivity and sample throughput.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | 94.4 - 101.96[3][4] | >87[3] | Not explicitly stated, but method achieves clean extracts[5] |

| Lower Limit of Quantification (LLOQ) | pg/mL levels[6] | 0.2 ng/mL[3] | Not explicitly stated, but suitable for low-level detection[7][8] |

| Matrix Effect | Can be significant, ion suppression may be observed[4] | Reduced ionization suppression (-11 to -24%) with further cleanup[5] | Effective at reducing matrix effects[5] |

| Throughput | High | Moderate | Moderate to Low |

| Simplicity | Simple and fast[6][9] | More complex, involves solvent evaporation and reconstitution[10][11] | Multi-step process, can be automated[12] |

Experimental Workflow

The overall workflow for thyroxine analysis, from sample collection to data acquisition, is depicted below. This diagram illustrates the central role of sample preparation in the analytical process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. obrnutafaza.hr [obrnutafaza.hr]

- 4. japsonline.com [japsonline.com]

- 5. matilda.science [matilda.science]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. learning.sepscience.com [learning.sepscience.com]

Application Note: Mass Spectrometry Fragmentation of Thyroxine Hydrochloride-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroxine (T4), a crucial hormone produced by the thyroid gland, plays a vital role in regulating metabolism. Accurate quantification of thyroxine in biological matrices is essential for clinical diagnostics and pharmaceutical research. Stable isotope-labeled internal standards, such as Thyroxine hydrochloride-¹³C₆, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification assays.[1][2] This application note provides a detailed overview of the mass spectrometric fragmentation pattern of Thyroxine hydrochloride-¹³C₆ and outlines a typical experimental protocol for its analysis.

Mass Spectrometry Fragmentation Pattern

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of thyroxine. In this technique, the analyte is first ionized and then fragmented in the mass spectrometer. The specific fragments, or product ions, generated from a specific precursor ion are used for identification and quantification.

For Thyroxine hydrochloride-¹³C₆, the precursor ion is the protonated molecule [M+H]⁺. The ¹³C₆ labeling on the phenylalanine ring results in a 6 Dalton mass shift compared to the unlabeled thyroxine. The fragmentation of the Thyroxine-¹³C₆ precursor ion primarily occurs at the ether bond and through the loss of the side chain.

The selected reaction monitoring (SRM) transitions for Thyroxine-¹³C₆ are summarized in the table below. These transitions are commonly used for its quantification in complex biological samples.

| Precursor Ion (m/z) | Product Ion (m/z) | Description | Role |

| 783.7 | 737.6 | Loss of the carboxyl group (-COOH) and the amino group (-NH₂) from the side chain | Quantitation Ion |

| 783.7 | 610.7 | Cleavage of the ether bond, resulting in the diiodophenyl moiety with the ¹³C₆ labeled ring | Confirmation Ion |

| 783.7150 | 356.9951 | Further fragmentation of the molecule | Confirmation Ion |

Table 1: Selected Reaction Monitoring (SRM) transitions for Thyroxine hydrochloride-¹³C₆. The quantitation ion is typically the most intense and stable fragment, while confirmation ions provide additional specificity.[3][4]

The fragmentation pathway can be visualized as follows:

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical workflow for the quantitative analysis of thyroxine using Thyroxine hydrochloride-¹³C₆ as an internal standard.

Sample Preparation

A protein precipitation method is commonly employed for serum or plasma samples.

-

Spiking: To a 200 µL aliquot of serum, add a known amount of Thyroxine hydrochloride-¹³C₆ internal standard solution.[5][6]

-

Protein Precipitation: Add 400 µL of cold acetonitrile to the sample, vortex thoroughly for 1 minute to precipitate proteins.[5][6]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a mixture of water and methanol).[5]

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

-

Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for this analysis.[3][5]

-

Mobile Phase A: 0.1% Formic acid in water.[3]

-

Mobile Phase B: Methanol.[3]

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analyte.

-

Flow Rate: A typical flow rate is 0.25 mL/min.[3]

-

Column Temperature: The column is often heated to around 55 °C to ensure reproducible chromatography.[3]

Mass Spectrometry

The analysis is performed on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Scan Type: Selected Reaction Monitoring (SRM).[3]

-

Ion Spray Voltage: ~5500 V.[3]

-

Source Temperature: ~650 °C.[3]

-

Collision Gas: Argon is commonly used as the collision gas.

The specific SRM transitions for both unlabeled Thyroxine and the ¹³C₆-labeled internal standard are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Thyroxine (T4) | 777.7 | 731.6 (Quantitation) |

| 604.7 (Confirmation) | ||

| Thyroxine-¹³C₆ | 783.7 | 737.6 (Quantitation) |

| 610.7 (Confirmation) |

Table 2: Example SRM transitions for Thyroxine and its ¹³C₆-labeled internal standard.[3]

Conclusion

The use of Thyroxine hydrochloride-¹³C₆ as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the accurate quantification of thyroxine in biological samples. The well-defined fragmentation pattern and the availability of specific SRM transitions ensure high selectivity and sensitivity, making this approach highly suitable for clinical and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of an Equilibrium Dialysis ID-UPLC-MS/MS Candidate Reference Measurement Procedure for Free Thyroxine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantitative Determination of Free Thyroxine (T4) in Human Serum using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) with Thyroxine hydrochloride-¹³C₆

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of free thyroxine (FT4) in human serum. The procedure utilizes equilibrium dialysis (ED) or ultrafiltration (UF) to separate the free fraction of thyroxine from its protein-bound form, followed by detection and quantification using a highly specific isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method. Thyroxine hydrochloride-¹³C₆ serves as the internal standard to ensure high accuracy and precision. This method overcomes the limitations of traditional immunoassays, providing a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Thyroxine (T4) is a primary hormone secreted by the thyroid gland, playing a critical role in regulating metabolism, growth, and development.[1][2] In circulation, the vast majority of T4 is bound to transport proteins, with only a small fraction (approximately 0.02%) existing as free, unbound T4 (FT4). This free fraction is the biologically active form of the hormone. Accurate measurement of FT4 is essential for the diagnosis and management of thyroid disorders.[3][4][5]

Immunoassays, while widely used for FT4 measurement, can be susceptible to interferences from binding protein abnormalities, autoantibodies, and certain medications, leading to inaccurate results.[6] The gold standard for FT4 measurement is considered to be a physical separation of the free hormone followed by a highly specific quantification technique.[6][7] This application note details a method employing either equilibrium dialysis or ultrafiltration for separation, followed by sensitive and specific quantification using LC-MS/MS with a stable isotope-labeled internal standard (Thyroxine hydrochloride-¹³C₆).[8]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of free T4 is depicted below. The process begins with the separation of free T4 from serum proteins, followed by the addition of the internal standard, and finally, analysis by LC-MS/MS.

Caption: Experimental workflow for free T4 analysis.

Materials and Reagents

-

Thyroxine (T4) certified reference material

-

Thyroxine hydrochloride-¹³C₆ (Internal Standard, ISTD)[8]

-

LC-MS grade methanol, acetonitrile, water, and 2-propanol

-

Ammonium hydroxide

-

Equilibrium dialysis devices or ultrafiltration units (e.g., 30,000 MW cut-off)[9]

-

Human serum samples

Protocols

Sample Preparation

a) Equilibrium Dialysis (ED) Protocol [3]

-

Prepare a dialysis buffer (e.g., physiological buffer, pH 7.4).

-

Place the equilibrium dialysis cells and membranes according to the manufacturer's instructions.

-

Add a defined volume of serum to one chamber of the dialysis unit and an equal volume of dialysis buffer to the opposing chamber.

-

Incubate the dialysis units at 37°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

After incubation, carefully collect the dialysate, which contains the free T4.

-

To a known volume of dialysate, add a precise amount of Thyroxine hydrochloride-¹³C₆ internal standard solution.

b) Ultrafiltration (UF) Protocol [6][9]

-

Pre-condition the ultrafiltration device (e.g., 30,000 MW cut-off) according to the manufacturer's protocol.

-

Add a defined volume of serum (e.g., 600 µL) to the ultrafiltration device.[9]

-

Centrifuge the device at a specified speed and temperature (e.g., 2900 rpm at 25°C or 37°C) for a set time (e.g., 1 hour) to separate the ultrafiltrate.[9]

-

Collect the ultrafiltrate containing the free T4.

-

To a known volume of the ultrafiltrate (e.g., 360 µL), add a precise amount of Thyroxine hydrochloride-¹³C₆ internal standard solution (e.g., 180 µL of 0.05 ng/mL).[9]

LC-MS/MS Analysis[3][10]

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: C18 analytical column (e.g., Supelco LC-18-DB, 3.3 cm × 3.0 mm, 3.0 µm particle size).[9]

-

Mobile Phase A: Water with a suitable additive (e.g., 5 mmol/L ammonium acetate, pH 4.0).[9]

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient to separate T4 and the internal standard from matrix components.

-

Injection Volume: 400 µL.[9]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (negative mode is commonly reported).[6][9]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both T4 and Thyroxine hydrochloride-¹³C₆.

-

Data Presentation

The performance of the assay should be evaluated for linearity, precision, and accuracy. The following tables summarize expected performance characteristics based on published data.

Table 1: Linearity of the Free T4 Assay

| Analyte | Calibration Range (pmol/L) | Coefficient of Determination (r²) |

| Free T4 | 0.97 - 258 | >0.995 |

Table 2: Precision of the Free T4 Assay

| Quality Control Sample | Concentration Level | Within-Run Precision (%CV) | Total Precision (%CV) |

| Dialysate QC | Low | ≤5.0 | ≤5.0 |

| Dialysate QC | Medium | ≤5.0 | ≤5.0 |

| Dialysate QC | High | ≤5.0 | ≤5.0 |

| Serum QC | Low | ≤9.6 | ≤9.6 |

| Serum QC | Medium | ≤9.6 | ≤9.6 |

| Serum QC | High | ≤9.6 | ≤9.6 |

Table 3: Analytical Sensitivity

| Analyte | Lower Limit of Quantification (LLoQ) (pmol/L) |

| Free T4 | 0.97 |

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of T3 (the more active form of thyroid hormone, converted from T4 within the cell) to nuclear thyroid hormone receptors (TRs), which then act as transcription factors to regulate gene expression.[1][2][10] Non-genomic actions are initiated at the plasma membrane, for instance, through binding to integrin αvβ3, which can activate downstream signaling cascades like the PI3K and MAPK/ERK pathways.[2][10]

Caption: Overview of thyroid hormone signaling pathways.

Conclusion

The ID-LC-MS/MS method for the quantification of free thyroxine using Thyroxine hydrochloride-¹³C₆ as an internal standard provides a highly accurate, precise, and specific analytical tool. This method is superior to traditional immunoassays, especially in complex patient populations, and serves as a valuable technique for research and drug development applications requiring reliable FT4 measurement.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. air.uniud.it [air.uniud.it]

- 5. Free thyroxine measurement in clinical practice: how to optimize indications, analytical procedures, and interpretation criteria while waiting for global standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Clinical application of free thyroxine determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY: hsa04919 [genome.jp]

Application Notes and Protocols for In Vivo Metabolic Tracing of Thyroxine using 13C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroxine (T4) is the primary hormone secreted by the thyroid gland and plays a crucial role in regulating metabolism, growth, and development.[1][2] Understanding the in vivo metabolism of T4 is essential for diagnosing and treating thyroid disorders, as well as for the development of new therapeutic agents. Stable isotope tracing, utilizing compounds labeled with carbon-13 (13C), offers a powerful and safe methodology for these investigations, avoiding the complications associated with radioactivity.[3] The use of 13C-labeled thyroxine in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise differentiation and quantification of the administered tracer from endogenous hormone pools.[3][4] This enables detailed pharmacokinetic and metabolic studies in both preclinical and clinical settings.[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing of thyroxine using 13C labeled compounds.

Key Applications

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of thyroxine with high precision.[5]

-

Metabolic Pathway Analysis: Elucidate the conversion of T4 to its active form, triiodothyronine (T3), and other metabolites.[6]

-

Disease Modeling: Investigate alterations in thyroxine metabolism in various pathological states, such as hypothyroidism and hyperthyroidism.[4]

-

Drug Development: Assess the impact of new chemical entities on thyroid hormone metabolism.

Data Presentation

Pharmacokinetic Parameters of 13C-Levothyroxine (13C-LT4) in Humans

The following table summarizes the median pharmacokinetic parameters obtained from a study involving the administration of a single tracer dose of 13C-LT4 to adults being treated for hypothyroidism.[5]

| Parameter | Median Value | Unit |

| Oral Clearance Rate (CL/F) | 0.712 | L/h |

| Apparent Volume of Distribution (V/F) | 164.9 | L |

| Time to Peak Concentration (Tmax) | 4 | h |

| Dose-Normalized Peak Concentration (Cmax) | 7.5 | ng/L/µg |

| Dose-Normalized Area Under the Curve (AUC0-120h) | 0.931 | ng·h/mL/µg |

| Half-life (t1/2) | 172.2 | h |

Reference Intervals for Thyroid Hormone Metabolites in Human Serum

This table presents the reference intervals (2.5th to 97.5th percentile) for a panel of nine thyroid hormone metabolites measured by LC-MS/MS in a healthy adult population.[7][8]

| Metabolite | Reference Interval | Unit |

| L-thyronine (T0) | 4.9–11.3 | ng/dL |

| 3-monoiodothyronine (3-T1) | 0.06–0.41 | ng/dL |

| 3,5-diiodothyronine (3,5-T2) | <0.13 | ng/dL |

| 3,3'-diiodothyronine (3,3'-T2) | 0.25–0.77 | ng/dL |

| 3,3',5-triiodothyronine (T3) | 66.4–129.9 | ng/dL |

| 3,3',5'-triiodothyronine (rT3) | 15.0–64.1 | ng/dL |

| Thyroxine (T4) | 4.3–10.0 | µg/dL |

| 3,3',5-triiodothyroacetic acid (TA3) | Not detected | - |

| 3,3',5,5'-tetraiodothyroacetic acid (TA4) | 2.2–27.2 | ng/dL |

Experimental Protocols

In Vivo Administration and Sampling Protocol (Human Study Example)

This protocol is based on a pharmacokinetic study of 13C-LT4 in adults with hypothyroidism.[5]

1. Subject Recruitment and Preparation:

- Enroll adult subjects undergoing treatment with levothyroxine for hypothyroidism.

- Ensure subjects are in a euthyroid state, confirmed by thyroid function tests.

- Subjects should fast overnight prior to the administration of the 13C-labeled thyroxine.

2. Tracer Administration:

- Administer a single oral dose of 13C-labeled levothyroxine (e.g., 100 µg of 13C-LT4).[5] The exact dose can be adjusted based on the study design.

3. Blood Sample Collection:

- Collect a baseline blood sample immediately before the administration of the 13C-LT4 dose.

- Collect serial plasma samples at specified time points post-dosing. A suggested schedule includes: 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[5]

- Collect blood in appropriate tubes (e.g., EDTA-containing tubes) and process to obtain plasma.

- Store plasma samples at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis Protocol

This protocol is a composite based on methods described for the analysis of thyroid hormones and their metabolites in serum.[4][7][8]

1. Materials and Reagents:

- 13C-labeled thyroxine (e.g., [13C9]T4 or T4-13C6) and its corresponding unlabeled standards.[4][9]

- 13C-labeled internal standards for other metabolites (e.g., T3-13C6, rT3-13C6).[9]

- Acetonitrile, methanol, water (LC-MS grade).

- Ammonium hydroxide.

- Solid-phase extraction (SPE) cartridges (e.g., anion-exchange).

2. Sample Preparation:

- Deproteinization: To a known volume of serum or plasma (e.g., 100 µL), add a solution of internal standards. Add acetonitrile to precipitate proteins.[7]

- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Solid-Phase Extraction (SPE):

- Condition the anion-exchange SPE cartridge according to the manufacturer's instructions.

- Load the supernatant from the deproteinization step onto the cartridge.

- Wash the cartridge to remove interfering substances.

- Elute the thyroid hormones and their metabolites using an appropriate elution solvent.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a suitable C18 reversed-phase column.

- Employ a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium hydroxide to ensure optimal separation and ionization.

- Mass Spectrometry (MS/MS):

- Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both the endogenous (unlabeled) and exogenous (13C-labeled) thyroxine and its metabolites.

- Optimize the MRM transitions and collision energies for each analyte.

4. Data Analysis:

- Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding 13C-labeled internal standard.

- Quantify the concentrations of endogenous and 13C-labeled thyroxine and its metabolites in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

- Use the concentration-time data to perform pharmacokinetic analysis using appropriate software (e.g., Phoenix).[5]

Visualizations

Thyroxine Metabolic Pathway

Caption: Major metabolic pathways of thyroxine (T4).

Experimental Workflow for In Vivo Metabolic Tracing of 13C-Thyroxine

Caption: Experimental workflow from tracer administration to data analysis.

References

- 1. Frontiers | Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts [frontiersin.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repub.eur.nl [repub.eur.nl]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Preparing Calibration Curves with Thyroxine hydrochloride-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of calibration curves using Thyroxine hydrochloride-13C6 as an internal standard. This method is primarily designed for the quantitative analysis of Thyroxine (T4) in biological matrices, such as serum or plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a vital role in regulating metabolism. Accurate quantification of T4 levels is essential for the diagnosis and monitoring of thyroid disorders. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[1][2] This internal standard mimics the chemical and physical properties of the analyte (unlabeled T4), allowing for correction of variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2][3]

This application note describes the preparation of calibration standards and the subsequent generation of a calibration curve for the accurate determination of T4 concentrations in unknown samples.

Experimental Workflow

The overall workflow for preparing calibration curves and quantifying Thyroxine using this compound is depicted below.

Figure 1: General workflow for calibration curve preparation and sample analysis.

Materials and Reagents

| Material/Reagent | Supplier & Grade |

| Thyroxine (T4) | Sigma-Aldrich or equivalent, ≥98% purity |

| This compound (ISTD) | MedChemExpress, Santa Cruz Biotechnology, or equivalent, isotopic purity ≥99% |

| Methanol (MeOH) | HPLC or LC-MS grade |

| Acetonitrile (ACN) | HPLC or LC-MS grade |

| Water | Deionized or LC-MS grade |

| Formic Acid (FA) or Acetic Acid | LC-MS grade |

| Ammonium Hydroxide | ACS grade or higher |

| Biological Matrix (e.g., human serum) | Sourced appropriately |

Experimental Protocols

Preparation of Stock Solutions

It is crucial to accurately prepare the stock solutions as they form the basis for all subsequent dilutions.

Protocol 4.1.1: Thyroxine (T4) Stock Solution (e.g., 1 mg/mL)

-

Accurately weigh approximately 10 mg of Thyroxine powder.

-

Dissolve the powder in a minimal amount of a suitable solvent. A mixture of methanol with a small amount of ammonium hydroxide (e.g., 40% v/v in methanol) can aid dissolution.[4]

-

Quantitatively transfer the solution to a 10 mL volumetric flask.

-

Bring the flask to volume with the same solvent mixture.

-

Mix thoroughly by inversion.

-

Store the stock solution in an amber vial at -20°C.

Protocol 4.1.2: this compound (ISTD) Stock Solution (e.g., 1 mg/mL)

-

Follow the same procedure as for the T4 stock solution (Protocol 4.1.1), using this compound.

Preparation of Working Solutions

Working solutions are intermediate dilutions of the stock solutions that are used to prepare the final calibration standards.

Protocol 4.2.1: T4 Working Solutions

Prepare a series of T4 working solutions by serial dilution of the T4 stock solution with a suitable solvent, such as methanol or a methanol/water mixture.[5] The concentrations of these working solutions will depend on the desired range of the calibration curve.

Table 1: Example of T4 Working Solution Preparation

| Working Solution ID | Concentration (ng/mL) | Preparation |

| T4-WS1 | 100,000 | Dilute 100 µL of 1 mg/mL T4 stock to 1 mL with 50:50 MeOH:H2O |

| T4-WS2 | 10,000 | Dilute 100 µL of T4-WS1 to 1 mL with 50:50 MeOH:H2O |

| T4-WS3 | 1,000 | Dilute 100 µL of T4-WS2 to 1 mL with 50:50 MeOH:H2O |

| T4-WS4 | 100 | Dilute 100 µL of T4-WS3 to 1 mL with 50:50 MeOH:H2O |

Protocol 4.2.2: ISTD Working Solution

Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust signal in the LC-MS/MS analysis. A typical concentration might be around 100 ng/mL.[5]

Table 2: Example of ISTD Working Solution Preparation

| Working Solution ID | Concentration (ng/mL) | Preparation |

| ISTD-WS | 100 | Dilute 10 µL of 1 mg/mL ISTD stock to 10 mL with 50:50 MeOH:H2O |

Preparation of Calibration Curve Standards

The calibration standards are prepared by spiking a known volume of the T4 working solutions and the ISTD working solution into the same biological matrix as the unknown samples (e.g., thyroid-depleted serum).[6]

Protocol 4.3.1: Calibration Standard Preparation

-

Aliquot the biological matrix into a series of microcentrifuge tubes.

-

Spike each tube with a fixed volume of the ISTD working solution.

-

Spike each tube (except the blank) with a specific volume of the appropriate T4 working solution to achieve the desired final concentrations.

-

The final volume in each tube should be the same.

Table 3: Example of Calibration Curve Standard Preparation

| Calibrator Level | T4 Concentration (ng/mL) | Volume of T4-WS (µL) | T4-WS ID | ISTD Concentration (ng/mL) | Volume of ISTD-WS (µL) | Matrix Volume (µL) | Total Volume (µL) |

| Blank | 0 | 0 | - | 10 | 10 | 90 | 100 |

| Cal 1 | 1 | 10 | T4-WS4 | 10 | 10 | 80 | 100 |

| Cal 2 | 5 | 50 | T4-WS4 | 10 | 10 | 40 | 100 |

| Cal 3 | 10 | 10 | T4-WS3 | 10 | 10 | 80 | 100 |

| Cal 4 | 50 | 50 | T4-WS3 | 10 | 10 | 40 | 100 |

| Cal 5 | 100 | 10 | T4-WS2 | 10 | 10 | 80 | 100 |

| Cal 6 | 500 | 50 | T4-WS2 | 10 | 10 | 40 | 100 |

| Cal 7 | 1000 | 10 | T4-WS1 | 10 | 10 | 80 | 100 |

Note: The volumes and concentrations can be adjusted based on the sensitivity of the instrument and the expected concentration range of the analyte in the samples.

Sample Preparation and Analysis

A common method for preparing serum or plasma samples for T4 analysis is protein precipitation.

Protocol 5.1: Protein Precipitation

-

To 100 µL of each calibration standard and unknown sample, add a precipitating agent, such as 300 µL of cold acetonitrile.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Figure 2: Protein precipitation workflow.

LC-MS/MS Analysis

The specific LC-MS/MS parameters will need to be optimized for the instrument being used. However, a general starting point is provided below.

Table 4: Typical LC-MS/MS Parameters for Thyroxine Analysis

| Parameter | Example Condition |

| LC System | |

| Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[6] |

| Mobile Phase A | Water with 0.1% Acetic Acid[6] |

| Mobile Phase B | Methanol with 0.1% Acetic Acid[6] |

| Gradient | Optimized for separation of T4 from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[3][6] |

| Monitored Transitions | T4: e.g., m/z 778 -> 732 (positive ion) or m/z 776 -> 127 (negative ion)[3] |

| T4-13C6: e.g., m/z 784 -> 738 (positive ion) or m/z 782 -> 127 (negative ion) | |

| Dwell Time | Optimized for sufficient data points across the peak |

Data Analysis and Calibration Curve Generation

-

Integrate the peak areas for both Thyroxine and this compound for each calibration standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area (Area(T4) / Area(T4-13C6)).

-

Plot the peak area ratio (y-axis) against the known concentration of T4 in the calibration standards (x-axis).

-

Perform a linear regression analysis on the data points. A weighting factor of 1/x or 1/x^2 may be applied to improve the accuracy at the lower end of the curve.

-

The resulting equation of the line (y = mx + c) and the correlation coefficient (r^2) are used to determine the quality of the calibration curve. An r^2 value > 0.99 is generally considered acceptable.[7]

Figure 3: Data analysis and calibration curve generation process.

Quantification of Unknown Samples

Once a valid calibration curve is established, the concentration of Thyroxine in unknown samples can be determined by:

-

Analyzing the unknown samples using the same LC-MS/MS method.

-